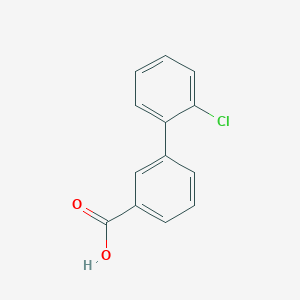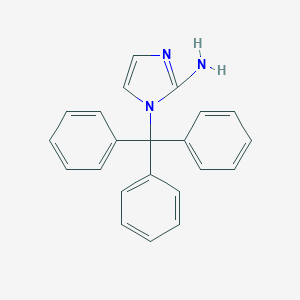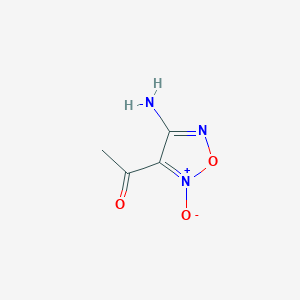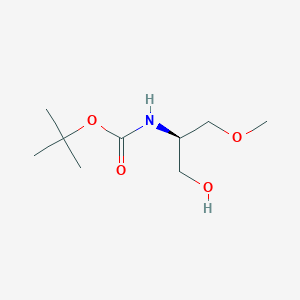
N-Boc-(R)-2-Amino-3-méthoxy-1-propanol
Vue d'ensemble
Description
N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-Boc-(R)-2-Amino-3-methoxy-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Boc-(R)-2-Amino-3-methoxy-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-(R)-2-Amino-3-methoxy-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Déprotection N-Boc
Le groupe N-Boc est l'un des groupes protecteurs d'amine les plus largement utilisés dans les réactions en plusieurs étapes de la chimie organique synthétique ainsi que dans la synthèse peptidique . Les méthodes traditionnelles de suppression du groupe Boc présentent des inconvénients en termes d'acidité élevée, d'utilisation de réactifs coûteux, de quantités excessives de catalyseurs et de solvants nocifs, ainsi que de températures élevées . Par conséquent, il faut redoubler d'efforts pour rendre la suppression du Boc pratique, propre et minimiser tout impact potentiel .
Méthode durable pour la déprotection N-Boc
Une méthode efficace et durable pour la déprotection N-Boc a été décrite au moyen d'un solvant eutectique profond (DES) de chlorure de choline/acide p-toluènesulfonique, qui est utilisé comme milieu réactionnel et catalyseur . Les conditions adoptées permettent la déprotection d'une grande variété de dérivés N-Boc avec d'excellents rendements .
Déprotection N-Boc continue des amines
La déprotection N-Boc (deBoc) est une réaction courante dans la recherche et le développement pharmaceutiques, ainsi que dans la fabrication pharmaceutique . L'utilisation d'un catalyseur abaisse la température de réaction requise, et les catalyseurs hétérogènes permettent de réaliser la réaction dans un réacteur à écoulement continu avec un solvant à faible point d'ébullition .
Utilisation de catalyseurs acides de Brønsted solides
Des catalyseurs acides de Brønsted solides simples ont été utilisés pour réaliser une déprotection N-Boc continue des amines, sans étapes de traitement supplémentaires . En utilisant le THF comme solvant, la zéolite H-BEA fournit des rendements élevés d'une variété d'amines aromatiques et aliphatiques, souvent avec des temps de séjour inférieurs à une minute à 140 °C .
Protection BOC des amines
Une voie verte et éco-responsable pour la protection BOC presque quantitative d'une grande variété d'amines aliphatiques et aromatiques, d'acides aminés et d'alcools aminés est rapportée dans des milieux sans catalyseur et sans solvant dans des conditions réactionnelles douces <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102
Mécanisme D'action
Target of Action
N-Boc-®-2-Amino-3-methoxy-1-propanol, also known as Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting the amine groups in biomolecules, preventing them from reacting with other substances during the synthesis process . This is achieved through a process known as N-Boc protection, where the compound forms a stable complex with the amine group . This complex can be easily removed under a variety of conditions, allowing the amine group to participate in subsequent reactions .
Biochemical Pathways
The N-Boc protection and deprotection processes are key steps in many biochemical pathways, particularly in peptide synthesis . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .
Pharmacokinetics
The pharmacokinetics of N-Boc-®-2-Amino-3-methoxy-1-propanol are largely determined by the conditions under which the N-Boc protection and deprotection processes occur . These processes can be carried out under a variety of conditions, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The primary result of the action of N-Boc-®-2-Amino-3-methoxy-1-propanol is the protection of amine groups, allowing for more controlled and selective chemical reactions . This can lead to the synthesis of a wide variety of compounds, including peptides and other biomolecules .
Action Environment
The action of N-Boc-®-2-Amino-3-methoxy-1-propanol can be influenced by various environmental factors. For example, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection and deprotection processes . Additionally, the reaction medium can also play a role, with some studies suggesting that certain solvents can enhance the efficiency of these processes .
Safety and Hazards
Orientations Futures
Future directions for “N-Boc-®-2-Amino-3-methoxy-1-propanol” could involve the development of more efficient and sustainable methods for N-Boc deprotection. For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJWKLWQJMPMM-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183793-49-9 | |
| Record name | N-Boc-(R)-2-amino-3-methoxy-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
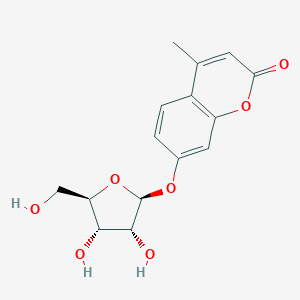
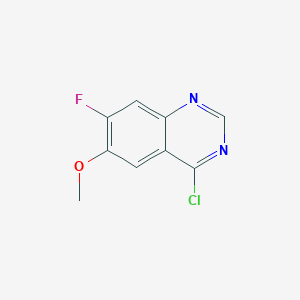
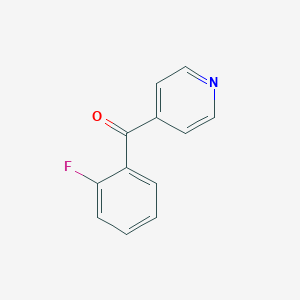
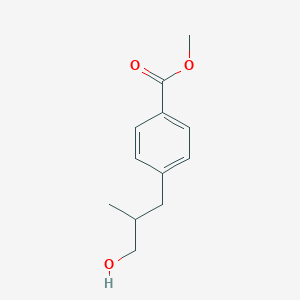
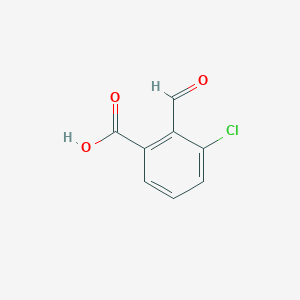
![2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]pyridine-3-carboxylic Acid](/img/structure/B68130.png)
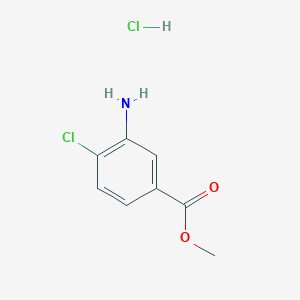
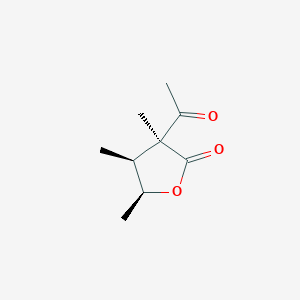
![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)
